1-(5-Bromo-2-fluorophenyl)ethan-1-amine
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Overview
Description
1-(5-Bromo-2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluorophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-(5-bromo-2-fluorophenyl)ethanone with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a sealed tube under an inert atmosphere of nitrogen, with the mixture being stirred for several hours at a specific temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanone: A closely related compound with a ketone functional group instead of an amine.
(1R)-1-(2-bromo-5-fluorophenyl)ethan-1-ol: Another similar compound with an alcohol functional group.
2-(5-bromo-2-fluorophenyl)ethan-1-amine: A structural isomer with different positioning of the functional groups
Uniqueness
1-(5-Bromo-2-fluorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVTHQJTIIMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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